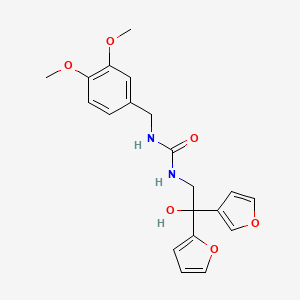![molecular formula C10H18FNO4 B2519784 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 2287341-27-7](/img/structure/B2519784.png)
2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their altered bioactivity and utility in detection and analysis methods. For instance, the synthesis of 2-(4-Fluorobenzylideneamino) propanoic acid involved the reaction of 4-fluorobenzaldehyde with alpha-alanine . Similarly, 2-Fluoroacetoacetic acid was prepared by electrophilic fluorination of a β-keto ester . These methods suggest that the synthesis of the compound might involve similar strategies, such as the use of fluorinated precursors or electrophilic fluorination techniques.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often confirmed using spectroscopic techniques. For example, the structure of 2-(4-Fluorobenzylideneamino) propanoic acid was verified using NMR, FTIR, and Raman spectroscopy . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize ground-state geometries and predict vibrational wavenumbers, as seen in the study of 2-(4-Fluorobenzylideneamino) propanoic acid . These approaches could be applied to determine the molecular structure of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.
Chemical Reactions Analysis
The reactivity of fluorinated compounds can be quite specific. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with α-chiral amines through regioselective ring-opening . The fluorine atom can influence the reactivity and selectivity of such reactions. In the context of the compound of interest, the presence of fluorine could similarly affect its reactivity, potentially enabling selective reactions that could be useful in synthesis or modification of the molecule.
Physical and Chemical Properties Analysis
Fluorinated compounds exhibit unique physical and chemical properties. The introduction of fluorine can affect the stability, as seen with the fluorogenic reagent developed for the analysis of primary amines, which showed good stability in both acidic and basic solutions . The fluorine substitution can also influence the adrenergic properties of compounds, as demonstrated by the study of 2- and 6-fluoro derivatives of a beta-adrenergic agonist . The physical properties, such as solubility and stability, of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, would likely be influenced by the fluorine atom and could be studied using similar methods.
Scientific Research Applications
Synthesis and Evaluation of Complex Molecules
The synthesis of fluorocarbon and hydrocarbon compounds derived from diaminopropanols and serine illustrates the chemical versatility and potential biomedical applications of fluoroorganic compounds. These compounds exhibit promising in vivo tolerance, highlighting their potential in biologically active materials and pharmaceuticals (Clary et al., 1995).
Biocatalytic Transesterification Reactions
The selective biocatalytic transesterification reactions on aryl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoates demonstrate the compound's role in facilitating highly selective and efficient chemical processes, yielding monoacylated products with potential applications in chemical synthesis and drug development (Kumar et al., 2015).
Study on Reactivities of Stable Rotamers
Investigations into the reactivities of stable rotamers of 3-methyl-3-(1,2,3,4-tetrahalo-9-triptycyl)butanoic acid reveal insights into the formation of isomeric ketones by cyclization, providing a deeper understanding of chemical reactivity and isomerization processes that are fundamental in organic synthesis and material science (Ōki et al., 1988).
Applications in Material Science
The development of metal-organic frameworks (MOFs) with fluorinated compounds showcases the utility of these materials in selective adsorption and molecular sieving of gases and vapors, driven by adsorption kinetics. Such materials are crucial in catalysis, separation processes, and environmental cleanup (Xue et al., 2015).
Fluoroorganics in Therapeutics Design
The role of fluoroorganics, including fluorinated analogues of alpha-aminoisobutyric acid, in enhancing the lipophilicity, bioavailability, and uptake of therapeutics underlines the importance of fluoroorganic chemistry in the design of more effective pharmaceutical compounds. These advancements contribute significantly to medicinal chemistry and drug design (Yu et al., 2010).
Safety And Hazards
The safety and hazards of a compound are usually determined through laboratory testing and clinical trials. Unfortunately, I couldn’t find specific information on the safety and hazards of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.
Future Directions
The future directions of a compound usually depend on its potential applications in various fields such as medicine, industry, or agriculture. Unfortunately, I couldn’t find specific information on the future directions of 2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid.
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or conduct further research for more detailed information.
properties
IUPAC Name |
2-fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO4/c1-6(7(11)8(13)14)5-12-9(15)16-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNXQMHPTARYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)C(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

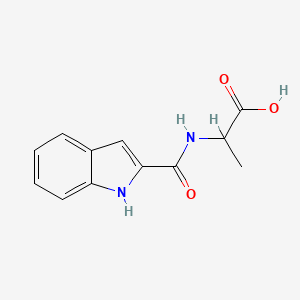
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)

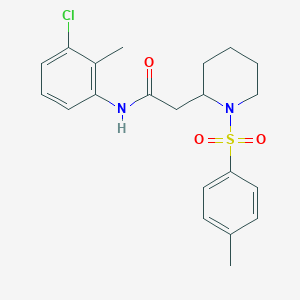
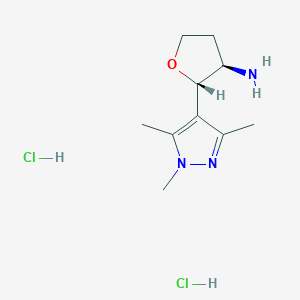
![3-[(4-Bromophenyl)sulfamoyl]benzoic acid](/img/structure/B2519709.png)
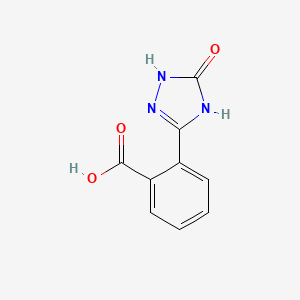
![N-[2-(Ethylamino)-2-oxoethyl]-2-fluoro-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2519714.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)


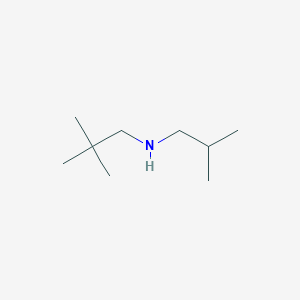
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)
